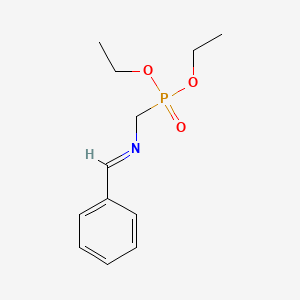![molecular formula C11H12ClN3O5 B7766954 Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H12ClN3O5 and a molecular weight of 301.68 g/mol . This compound is known for its unique structure, which includes a chloro group, a methoxy group, and a nitrophenyl hydrazono group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-methoxy-2-nitrophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 60-80°C).
Reduction: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvent (e.g., ethanol), temperature (e.g., room temperature to 50°C).
Major Products Formed
Substitution: Formation of ethyl 2-amino-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate.
Reduction: Formation of ethyl 2-chloro-2-[2-(4-methoxy-2-aminophenyl)hydrazono]acetate.
Oxidation: Formation of ethyl 2-chloro-2-[2-(4-hydroxy-2-nitrophenyl)hydrazono]acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate can be compared with similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 2-chloro-2-[2-(4-nitrophenyl)hydrazono]acetate: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
Ethyl 2-chloro-2-[2-(4-hydroxy-2-nitrophenyl)hydrazono]acetate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and biological effects
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Propiedades
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)



